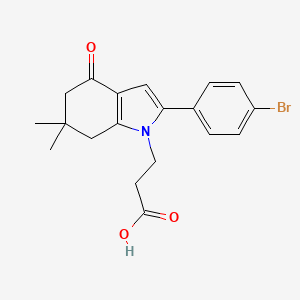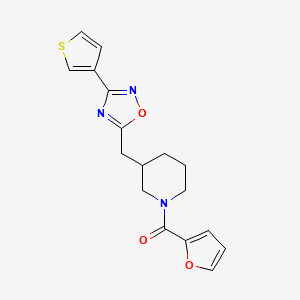
Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical entity composed of a furan ring, a thiophene ring, an oxadiazole moiety, and a piperidine ring, all linked through a central methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.
Furan ring formation: : One of the common methods to introduce a furan ring involves the cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent.
Thiophene ring synthesis: : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Oxadiazole moiety introduction: : A common route involves the reaction of a hydrazide with a nitrile oxide under mild conditions.
Piperidine ring: : This is generally introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yield and purity. Flow chemistry techniques and automated synthesis may be employed to streamline the process and scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, forming corresponding sulfoxides or diones.
Reduction: : Reduction can target the oxadiazole moiety, potentially converting it to amines or other reduced forms.
Substitution: : Nucleophilic substitution can occur at the methanone bridge, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Nucleophiles such as amines, thiols under basic conditions.
Major Products
Oxidation: : Oxides of thiophene and furan.
Reduction: : Amines derived from the oxadiazole ring.
Substitution: : Diverse derivatives with different nucleophilic groups replacing the methanone bridge components.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, it serves as a versatile building block for constructing complex molecules, useful in creating libraries of compounds for medicinal chemistry.
Biology
The compound’s structural diversity makes it a candidate for probing biological systems, especially in the study of enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, its potential as a pharmacophore for designing new drugs, particularly those targeting central nervous system disorders or as antimicrobial agents, is being explored.
Industry
Its application extends to material science for developing novel polymers and electronic materials due to its unique electronic properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts with various molecular targets depending on its derivatives. For example, as a pharmaceutical agent, it may bind to receptors in the nervous system, modulating neurotransmitter release or uptake.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds such as Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone or Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, our compound displays unique electronic and steric properties due to the positioning and type of heteroatoms in the rings.
List of Similar Compounds
Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Thiophen-3-yl(3-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
These compounds offer a structural comparison that highlights the distinctive features and possible functional advantages of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.
Hope you find this insightful! Let me know if there's anything else you're curious about.
Eigenschaften
IUPAC Name |
furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCKQHSOVZPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)
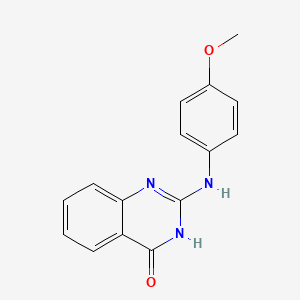
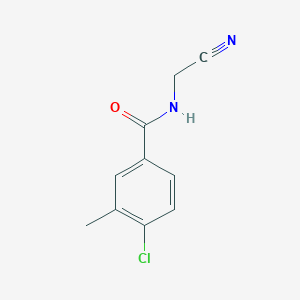
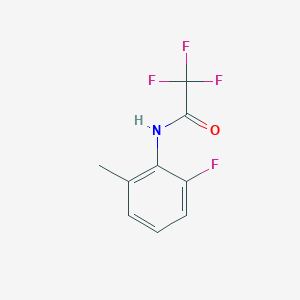
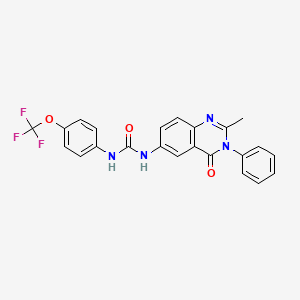
![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)
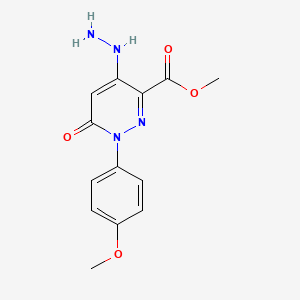
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)
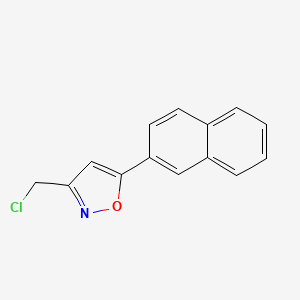
![N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522872.png)
![rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)
![3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2522874.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2522875.png)
